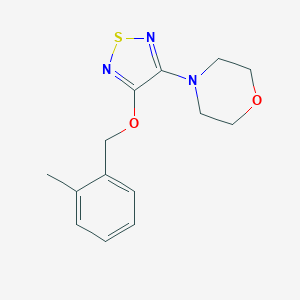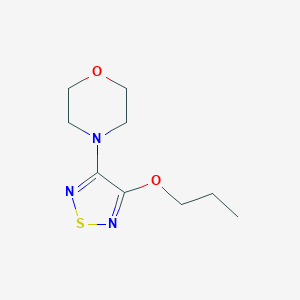![molecular formula C25H28N4O4 B246621 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects:
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Additionally, it has been shown to have a dose-dependent effect on the respiratory system, leading to respiratory depression at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its well-established mechanism of action. However, limitations include its potential for respiratory depression at high doses and the need for further research to fully understand its effects and potential side effects.
Direcciones Futuras
For the research on 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide include further studies on its potential therapeutic applications, as well as its effects on different physiological systems. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects. Finally, further research could focus on developing new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide involves a multi-step process. The starting materials include 2-furan-2-yl-1H-benzo[d][1,2,3]triazole, piperidine-4-carboxylic acid, and 11-hydroxy-2,3,4,11-tetrahydrodibenzo[b,e][1,4]diazepine-10-carboxylic acid. The process involves the protection of the hydroxyl group on the dibenzodiazepine ring, followed by the coupling of the piperidine-4-carboxylic acid to form the amide bond. The final product is obtained after deprotection of the hydroxyl group and purification.
Aplicaciones Científicas De Investigación
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, it has been studied for its potential anticonvulsant and muscle relaxant properties.
Propiedades
Fórmula molecular |
C25H28N4O4 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
1-[2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c26-25(32)16-10-12-28(13-11-16)22(31)15-29-19-7-2-1-5-17(19)27-18-6-3-8-20(30)23(18)24(29)21-9-4-14-33-21/h1-2,4-5,7,9,14,16,24,27H,3,6,8,10-13,15H2,(H2,26,32) |
Clave InChI |
PEYRUQCLEMUUBG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)


![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)